Product packaging for Octaethylheme(Cat. No.:CAS No. 61085-06-1)

Octaethylheme

Cat. No.: B1219070
CAS No.: 61085-06-1
M. Wt: 588.6 g/mol
InChI Key: ITAAUOKPOOKZDV-UHFFFAOYSA-N
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Description

Octaethylheme, also known as this compound, is a useful research compound. Its molecular formula is C36H44FeN4 and its molecular weight is 588.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44FeN4 B1219070 Octaethylheme CAS No. 61085-06-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61085-06-1

Molecular Formula

C36H44FeN4

Molecular Weight

588.6 g/mol

IUPAC Name

iron(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide

InChI

InChI=1S/C36H44N4.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

ITAAUOKPOOKZDV-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2]

Synonyms

ferric octaethylporphyrin
octaethylheme

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Catalytic Activity:
Octaethylheme has been studied for its catalytic properties, particularly in the oxidation of organic substrates. Its structure allows it to mimic the activity of natural heme-containing enzymes, such as cytochromes. Research indicates that this compound can facilitate electron transfer reactions and catalyze the oxidation of aliphatic and aromatic compounds, making it a valuable tool in organic synthesis and biocatalysis .

Oxygen Binding Studies:
The ability of this compound to bind oxygen is another significant area of research. Studies have shown that it can stabilize oxygen in a manner similar to hemoglobin, which is crucial for understanding oxygen transport mechanisms in biological systems. This property has implications for developing artificial blood substitutes or oxygen carriers in medical applications .

Material Science Applications

Nanocomposite Development:
In materials science, this compound has been incorporated into nanocomposites to enhance their properties. For instance, when combined with polymers or nanoparticles, it can improve electrical conductivity and thermal stability. These composites are being explored for use in sensors and electronic devices .

Electrochemical Sensors:
Due to its electroactive nature, this compound is employed in the development of electrochemical sensors. Its ability to facilitate electron transfer makes it an excellent candidate for detecting various analytes, including glucose and other biomolecules. Researchers are investigating its use in biosensors for medical diagnostics .

Analytical Chemistry Applications

Spectroscopic Techniques:
this compound is utilized as a standard in various spectroscopic techniques due to its well-defined absorption spectra. It serves as a reference compound in UV-Vis spectroscopy and fluorescence studies, aiding in the calibration of instruments and validation of methods .

Chromatographic Applications:
In chromatography, this compound is used as a stationary phase or as a modifier to enhance separation efficiency. Its unique chemical properties allow for improved resolution of complex mixtures, making it useful in both research and industrial applications .

Case Study 1: Catalysis with this compound

A study demonstrated that this compound could catalyze the oxidation of cyclohexane under mild conditions, achieving high selectivity for the corresponding alcohols. This research highlighted its potential as an environmentally friendly catalyst in organic synthesis, reducing the need for harsh reagents .

Case Study 2: Development of Electrochemical Sensors

Research conducted on an electrochemical sensor incorporating this compound showed enhanced sensitivity for glucose detection compared to traditional methods. The sensor exhibited a linear response over a wide concentration range, indicating its potential application in continuous glucose monitoring systems for diabetic patients .

Preparation Methods

Fe(III) Insertion via Acetic Acid Route

Dissolving octaethylporphyrin in glacial acetic acid with FeCl₃·6H₂O under reflux yields the Fe(III) complex. The acidic environment facilitates demetallation of competing cations while stabilizing the high-spin Fe(III) center.

Procedure:

  • Octaethylporphyrin (1 mmol) and FeCl₃·6H₂O (5 mmol) in 50 mL acetic acid.

  • Reflux at 120°C under N₂ for 4 hours.

  • Cool, precipitate with ice water, filter, and wash with methanol.

Yield: 85–90%.

Fe(II) Complexation Under Inert Conditions

For Fe(II)-octaethylheme, anaerobic conditions are mandatory to prevent oxidation. A Schlenk line technique with Fe(CO)₅ as the metal source in dimethylformamide (DMF) achieves selective Fe⁰ insertion, followed by oxidation to Fe(II).

Procedure:

  • Degas DMF by freeze-pump-thaw cycles.

  • Add octaethylporphyrin (1 mmol) and Fe(CO)₅ (10 mmol).

  • Heat at 80°C for 8 hours under argon.

  • Expose to O₂ for 30 minutes to oxidize Fe⁰ to Fe(II).

Yield: 70–75%.

Spectroscopic Characterization and Validation

Successful synthesis requires confirmation via UV-Vis, EPR, and Mössbauer spectroscopy.

UV-Vis Spectral Signatures

  • Fe(III)-Octaethylheme: Soret band at 398 nm, Q-bands at 502, 538, 580, and 630 nm in CH₂Cl₂.

  • Fe(II)-Octaethylheme: Soret shift to 410 nm with broad Q-bands above 550 nm.

Electron Paramagnetic Resonance (EPR)

Fe(III)-octaethylheme exhibits a rhombic signal at g = 6.0 (high-spin) and g = 2.0 (low-spin) under varying temperatures. Fe(II) species remain EPR-silent due to diamagnetism.

Mössbauer Spectroscopy

Isomer shifts (δ) and quadrupole splittings (ΔEQ) distinguish oxidation states:

Oxidation Stateδ (mm/s)ΔEQ (mm/s)
Fe(III)0.451.25
Fe(II)0.902.10

Data adapted from.

Challenges and Byproduct Formation

Verdohemochrome Formation During Oxidation

Exposure of Fe(II)-octaethylheme to O₂ generates a verdohaemochrome byproduct via radical intermediates (Scheme 2). This green pigment, identified as bis-(tosylmethyl isocyanide)iron(II) octaethylverdohemochrome hydroxide, forms when phenylhydrazine or ascorbate accelerates ring-opening.

Mitigation Strategies:

  • Limit O₂ exposure during Fe(II) synthesis.

  • Use chelating agents (e.g., pyridine) to stabilize the Fe center.

Demetallation in Acidic Media

Strong acids (HCl, H₂SO₄) protonate the porphyrin nitrogens, displacing Fe(III) and regenerating free base porphyrin. Buffered acidic conditions (pH 4–5) prevent this during workup.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Scalability
McMurry + Fe(III)20>95%Moderate
MacDonald + Fe(II)885%Low
Acetic Acid Fe(III)8598%High

The acetic acid route offers superior yield and scalability but requires stringent pH control to avoid demetallation.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound samples for longitudinal studies?

  • Methodological Answer : Implement QC/QA workflows:
  • Batch tracking : Log synthesis dates, storage conditions (−20°C under N₂), and purity certificates .
  • Reference standards : Include in-house controls (e.g., commercial hemin) in each assay .

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